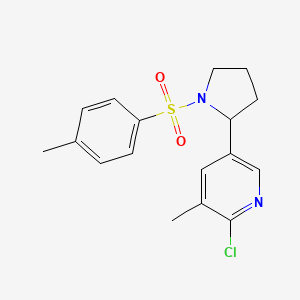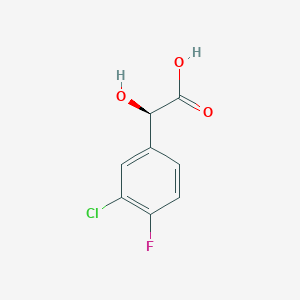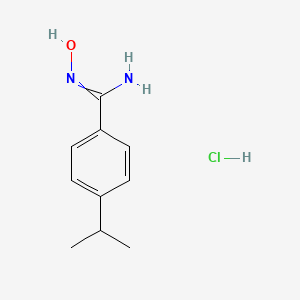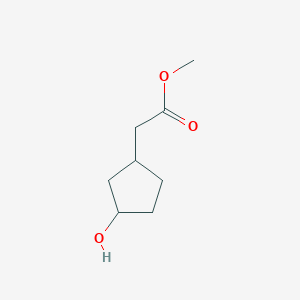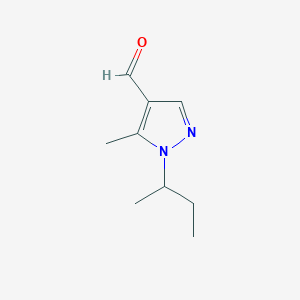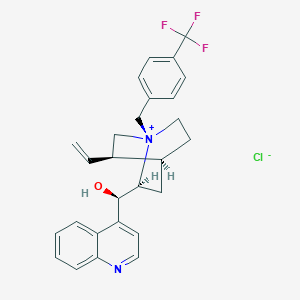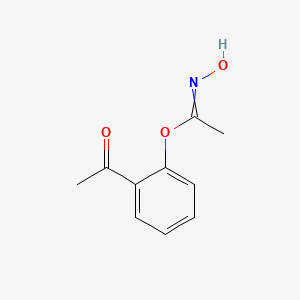
Potassium trifluoro(quinolin-3-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(quinolin-3-yl)borate is a boronic acid derivative that is commonly used in organic synthesis. This compound is known for its stability in moisture and air, making it a valuable reagent in various chemical reactions. Its molecular formula is C9H6BF3KN, and it has a molecular weight of 235.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(quinolin-3-yl)borate can be synthesized through the reaction of quinoline with boron trifluoride and potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions often involve low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(quinolin-3-yl)borate primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds, making it a crucial process in organic synthesis .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as THF or toluene). The reaction is carried out under an inert atmosphere at elevated temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(quinolin-3-yl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium trifluoro(quinolin-3-yl)borate exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Comparación Con Compuestos Similares
Potassium trifluoro(quinolin-3-yl)borate is unique compared to other boronic acid derivatives due to its enhanced stability and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium methyltrifluoroborate: Another stable boronic acid derivative used in organic synthesis.
Potassium vinyltrifluoroborate: Known for its use in forming carbon-carbon double bonds through cross-coupling reactions.
This compound stands out due to its specific reactivity with quinoline, making it a valuable reagent in the synthesis of quinoline-based compounds .
Propiedades
Fórmula molecular |
C9H6BF3KN |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
potassium;trifluoro(quinolin-3-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-6H;/q-1;+1 |
Clave InChI |
GNQZZBVORZMUOG-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





